molecular formula C8H12N2O3 B11811079 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11811079
M. Wt: 184.19 g/mol
InChI Key: QOOHEZMORQJUCZ-UHFFFAOYSA-N
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Description

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H12N2O3 It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization and etherification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The isopropoxy group can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The isopropoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the isopropoxy group.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Different substitution pattern on the pyrazole ring.

    1-Phenyl-3-carbethoxypyrazolone: Contains a phenyl group and an ester functional group instead of the isopropoxy and carboxylic acid groups.

Uniqueness

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the isopropoxy and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

4-methyl-3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-4(2)13-7-5(3)6(8(11)12)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

QOOHEZMORQJUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OC(C)C)C(=O)O

Origin of Product

United States

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